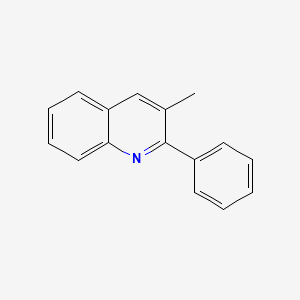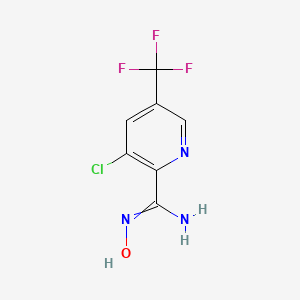![molecular formula C20H18N2O4 B7786184 (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B7786184.png)
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid is a synthetic organic compound characterized by its unique structural features It contains a pyrazole ring substituted with a phenyl group and a 3,4-dimethoxyphenyl group, connected to a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the phenyl and 3,4-dimethoxyphenyl groups. Finally, the propenoic acid moiety is introduced via a Heck reaction or similar coupling reaction, ensuring the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the specific biological context and target molecules involved.
相似化合物的比较
Similar Compounds
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid analogs: Compounds with similar structures but different substituents on the pyrazole or aromatic rings.
Other pyrazole derivatives: Compounds like celecoxib, which also contain a pyrazole ring but differ in their substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-17-10-8-14(12-18(17)26-2)20-15(9-11-19(23)24)13-22(21-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGGTGHKJQXFI-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786108.png)
![ethyl N-[2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786124.png)
![ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786130.png)
![ethyl N-[(2Z)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786138.png)
![ethyl N-[(2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786146.png)

![2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]acetic acid](/img/structure/B7786159.png)
![ethyl N-[(2E)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate](/img/structure/B7786167.png)

![(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B7786193.png)
![(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide](/img/structure/B7786196.png)
![(NZ,E)-2-cyano-N-[(hydroxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786200.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

